molecular formula C22H28N2O2 B14985601 1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol

1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol

Cat. No.: B14985601
M. Wt: 352.5 g/mol
InChI Key: SDSMIOPLNOBOQL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL undergoes various chemical reactions:

Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism by which 1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL exerts its effects involves interactions with specific molecular targets. The benzodiazole ring can interact with enzymes and receptors, modulating their activity. The ethylphenoxy group may enhance binding affinity, while the butanol moiety can influence solubility and bioavailability .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in functional groups, which can significantly impact their chemical properties and applications.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

1-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]butan-1-ol

InChI

InChI=1S/C22H28N2O2/c1-3-8-21(25)22-23-19-9-5-6-10-20(19)24(22)15-7-16-26-18-13-11-17(4-2)12-14-18/h5-6,9-14,21,25H,3-4,7-8,15-16H2,1-2H3

InChI Key

SDSMIOPLNOBOQL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)CC)O

Origin of Product

United States

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